molecular formula C17H13NO6S B1611322 3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid CAS No. 5855-83-4

3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid

Cat. No.: B1611322
CAS No.: 5855-83-4
M. Wt: 359.4 g/mol
InChI Key: XZZXSKLLOHOYFK-UHFFFAOYSA-N
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Description

3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid is an organic compound characterized by the presence of a hydroxy group, a sulfonaphthalenylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid typically involves the following steps:

    Nitration: The initial step involves the nitration of naphthalene to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.

    Sulfonation: The amino-naphthalene undergoes sulfonation to introduce a sulfonic acid group.

    Coupling Reaction: The sulfonated amino-naphthalene is then coupled with 3-hydroxybenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin and hydrochloric acid for nitro reduction; lithium aluminum hydride for sulfonic acid reduction.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The hydroxy and sulfonaphthalenylamino groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    3-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid derivatives: Compounds with similar structures but different substituents.

    Naphthalene derivatives: Compounds with similar naphthalene moieties.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties.

Uniqueness

This compound is unique due to the combination of its hydroxy, sulfonaphthalenylamino, and benzoic acid groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

CAS No.

5855-83-4

Molecular Formula

C17H13NO6S

Molecular Weight

359.4 g/mol

IUPAC Name

3-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid

InChI

InChI=1S/C17H13NO6S/c19-16-9-14(25(22,23)24)8-11-7-13(4-5-15(11)16)18-12-3-1-2-10(6-12)17(20)21/h1-9,18-19H,(H,20,21)(H,22,23,24)

InChI Key

XZZXSKLLOHOYFK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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